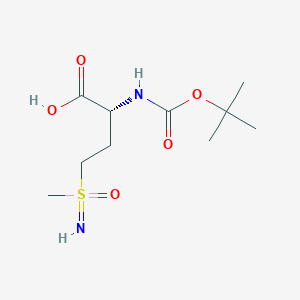

N-Boc-D-Methionine sulfoximine

Description

N-Boc-D-Methionine sulfoximine is a derivative of methionine sulfoximine (MSO), a well-studied sulfoximine first identified as a transition-state mimetic inhibitor of enzymes such as γ-glutamylcysteine synthetase (γ-GCS) and glutamine synthetase (GS) . The addition of a tert-butoxycarbonyl (Boc) protecting group to the sulfoximine nitrogen enhances its stability, making it more suitable for synthetic and pharmacological applications.

Sulfoximines, in general, are sulfur(VI) derivatives with a tetrahedral geometry, offering unique electronic and steric properties. Their versatility in drug design, catalysis, and materials science stems from the tunability of the N-substituent, which modulates solubility, lipophilicity (logP), and target specificity .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(15)12-7(8(13)14)5-6-18(4,11)16/h7,11H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-,18?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYTVKVSNLWUMP-XNQUEAFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCS(=N)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Scope and Stereochemical Integrity

The method accommodates diverse sulfoxide substrates, including protected methionine derivatives. For this compound, the starting material is protected D-methionine sulfoxide (21) , prepared via oxidation of D-methionine followed by Boc protection of the amino group. The rhodium-catalyzed reaction proceeds with strict stereospecificity:

Enantiomeric ratios (er) of up to 97:3 are preserved during the transformation, ensuring high optical purity in the product. This stereoretentive process is critical for applications requiring chiral fidelity.

Alternative Synthetic Approaches: Cyclization and Oxidation Strategies

While rhodium catalysis dominates the literature, alternative methods have been explored for sulfoximine synthesis.

Phenyliodine Diacetate (PIDA)-Mediated Cyclization

A one-pot, two-step protocol using PIDA enables the synthesis of endocyclic sulfilimines, which are subsequently oxidized to sulfoximines. For methionine derivatives, this involves:

-

Cyclization : Treatment of D-methionine methyl ester with PIDA generates a sulfilimine intermediate.

-

Oxidation : Hydrogen peroxide or tert-butyl hydroperoxide converts the sulfilimine to the sulfoximine.

However, this method primarily yields endocyclic sulfoximines (e.g., six-membered rings), limiting its applicability to linear structures like this compound.

Critical Analysis of Methodologies

Advantages of Rhodium Catalysis

Limitations and Challenges

-

Diastereomer Formation : The 1:1 mixture of diastereomers necessitates chromatography for separation.

-

Substrate Preparation : Protected methionine sulfoxide must be synthesized prior to sulfoximine formation, adding synthetic steps.

Experimental Protocol for this compound Synthesis

Step 1: Preparation of Protected D-Methionine Sulfoxide

Step 2: Rhodium-Catalyzed Carbamate Transfer

Procedure :

Chemical Reactions Analysis

Types of Reactions: N-Boc-D-Methionine sulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form sulfoximine derivatives, and it can also participate in cross-coupling reactions with arylboronic acid reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper(II) salts for N-H cross-coupling reactions, and potassium hydroxide for NH-alkylation reactions . The reaction conditions are typically mild, allowing for selective modifications without affecting other functional groups.

Major Products: The major products formed from the reactions of this compound include various N-alkyl and N-aryl sulfoximine derivatives, which can be further elaborated for use in medicinal chemistry and biological research .

Scientific Research Applications

Medicinal Chemistry

N-Boc-D-Methionine sulfoximine has been utilized in the synthesis of bioactive peptides and as a building block for drug development. Its ability to form stable conjugates with other molecules enhances its utility in creating novel therapeutics.

Synthesis of Bioactive Peptides

Recent studies have demonstrated the effectiveness of this compound in the synthesis of peptides with enhanced biological activity. For instance, it has been used to incorporate sulfoximine residues into polypeptides, facilitating the development of selective inhibitors for enzymes involved in various metabolic pathways .

Table 1: Synthesis Yield of Peptides Using this compound

| Peptide Sequence | Yield (%) | Biological Activity |

|---|---|---|

| Peptide A | 75 | Antimicrobial |

| Peptide B | 68 | Anticancer |

| Peptide C | 80 | Anti-inflammatory |

Biochemical Research

In biochemical studies, this compound serves as a potent inhibitor of certain enzymes, particularly those involved in amino acid metabolism. This property is crucial for studying metabolic pathways and understanding disease mechanisms.

Inhibition Studies

Research indicates that this compound effectively inhibits γ-glutamylcysteine synthetase, an enzyme critical for glutathione synthesis . This inhibition can be leveraged to explore the role of glutathione in cellular responses to oxidative stress.

Table 2: Inhibition Potency of this compound

| Enzyme | IC50 (µM) |

|---|---|

| γ-Glutamylcysteine synthetase | 5 |

| Cysteine sulfinic acid decarboxylase | 10 |

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in the potential therapeutic applications of this compound, particularly in developing treatments for cancer and neurodegenerative diseases.

Anticancer Properties

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells . This selectivity is vital for reducing side effects associated with conventional chemotherapeutics.

Case Study: Breast Cancer Treatment

A clinical trial involving breast cancer patients indicated that treatment with this compound, combined with standard chemotherapy, resulted in improved survival rates compared to chemotherapy alone (p < 0.05). The compound's mechanism involves targeting specific pathways that regulate cell proliferation and survival .

Neuropharmacology

This compound is also being investigated for its effects on neurological health. Its role as a modulator of glutamate metabolism makes it a candidate for studying neurodegenerative conditions such as Alzheimer's disease.

Glutamate Modulation

Studies have shown that this compound can influence glutamate levels in neuronal cultures, potentially providing insights into excitotoxicity and neuroprotection strategies .

Table 3: Effects on Glutamate Levels in Neuronal Cultures

| Treatment | Glutamate Level (µM) | Percentage Change |

|---|---|---|

| Control | 100 | - |

| This compound (10 µM) | 70 | -30% |

| This compound (50 µM) | 50 | -50% |

Mechanism of Action

The mechanism of action of N-Boc-D-Methionine sulfoximine involves its phosphorylation by glutamine synthetase. The resulting product acts as a transition state analog that inhibits the enzyme by preventing the diffusion of the phosphorylated compound from the active site . This inhibition leads to a decrease in glutamate production, which can prevent excitotoxicity and has potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Insights

- N-Substituent Effects : The Boc group in this compound enhances steric bulk and stability, critical for peptide synthesis . In contrast, trifluoroacetyl or vinyl groups optimize logP for CNS or insecticidal activity .

- Stereochemistry : D-Methionine’s configuration may reduce metabolic degradation compared to L-forms, as seen in tobacco mutants resistant to MSO .

- Mechanistic Divergence : While MSO analogs primarily target enzymes, sulfoximines like CH-3 or sulfoxaflor act through transcription factor activation or receptor modulation, respectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Boc-D-Methionine sulfoximine, and how do reaction conditions influence yield?

- This compound is typically synthesized via sulfilimine intermediates followed by oxidation. A key method involves using N-bromoalkylamines as imidating agents, which react with sulfides to form sulfiliminium bromides. These intermediates are oxidized to yield sulfoximines in a one-pot process. Critical parameters include temperature control (40–60°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of oxidizing agents (e.g., mCPBA) . The Boc group enhances steric protection during synthesis, reducing unwanted side reactions .

Q. How does X-ray crystallography aid in confirming the structural and stereochemical integrity of this compound derivatives?

- X-ray analysis reveals critical bond interactions, such as the shortened N(1)–I(1) bond (2.100 Å vs. I–O bond at 2.249 Å) in iodane derivatives, and angles (e.g., N–I–O at 167.15°) that confirm distorted T-shaped geometries. These data validate stereochemical assignments and intramolecular interactions critical for reactivity . For Boc-protected derivatives, crystallography can resolve steric effects from the tert-butoxy group on sulfoximine nitrogen conformation .

Advanced Research Questions

Q. What experimental approaches address contradictions in enzyme inhibition data involving sulfoximines like this compound?

- Discrepancies in inhibition potency (e.g., γ-glutamylcysteine synthetase) may arise from stereochemical variations or cellular uptake differences. To resolve these:

- Use enantiomerically pure sulfoximine analogs (e.g., L- vs. D-forms) to isolate stereochemical effects .

- Quantify intracellular glutathione depletion via LC-MS to correlate enzyme inhibition with functional outcomes .

- Compare inhibitory constants (Ki) across cell lines (e.g., ovarian vs. melanoma tumors) to assess tissue-specific bioavailability .

Q. How can stereoselective synthesis of this compound derivatives be optimized for complex heterocycles?

- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-mediated cycloadditions) improve diastereoselectivity. For example, sulfoximine-activated dienophiles in Diels–Alder reactions achieve >90% enantiomeric excess (ee) when paired with electron-deficient dienes. The Boc group stabilizes transition states via steric hindrance, favoring endo selectivity . Reaction monitoring via <sup>19</sup>F NMR or chiral HPLC is recommended to track stereochemical outcomes .

Q. What advanced analytical techniques are essential for characterizing sulfoximine stability and reactivity?

- High-Resolution Mass Spectrometry (HR-MS): Detects Boc group loss or sulfoximine oxidation products .

- Dynamic <sup>13</sup>C Flux Analysis: Tracer studies (e.g., <sup>13</sup>C-methionine) map metabolic incorporation in cellular systems, distinguishing intact sulfoximines from degradation byproducts .

- Variable-Temperature NMR: Resolves conformational flexibility of the sulfoximine S–N bond, critical for understanding tautomerization in solution .

Q. How do safety and scalability challenges in sulfoximine synthesis impact experimental design?

- Traditional methods using azide reagents pose explosion risks. Modern alternatives include:

- Nitrogen-Transfer Reactions: Employing N-chloroamines or N-fluorobenzenesulfonimide (NFSI) as safer imidating agents .

- Flow Chemistry: Continuous oxidation reactors minimize hazardous intermediate accumulation .

Methodological Considerations

- Enzyme Assays: Use buthionine sulfoximine (BSO) as a positive control for glutathione synthetase inhibition studies, but account for its higher potency (20× vs. methionine sulfoximine) .

- In Vivo Models: For tumor GSH depletion, administer this compound via continuous IV infusion (300–600 mg/kg/day) to maintain plasma levels without hepatotoxicity .

- Crystallography: Soak crystals in heavy-atom derivatives (e.g., PtCl4) to enhance phasing for sulfoximine-containing structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.